molecular formula C14H13BrN2O2S B2934385 1-(4-Bromobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034543-58-1

1-(4-Bromobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

Cat. No.: B2934385
CAS No.: 2034543-58-1
M. Wt: 353.23
InChI Key: DRISEOYTCLGTRC-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a complex organic compound characterized by its bromobenzyl group and thiadiazole ring structure

Mechanism of Action

Target of Action

Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

The mode of action of this compound is likely related to its electron-deficient nature. The presence of an intramolecular charge transfer mechanism during light absorption has been observed, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .

Biochemical Pathways

Btz-based compounds have been used in photocatalytic applications , suggesting that they may interact with light-dependent biochemical pathways.

Result of Action

The result of the compound’s action is likely dependent on its application. For instance, in the context of photovoltaics or fluorescent sensors, the compound’s electron-deficient nature and intramolecular charge transfer mechanism could result in unique photophysical properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the compound’s photophysical properties could be influenced by light conditions in its environment . Additionally, the compound’s stability could be affected by factors such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide typically involves multiple steps, starting with the bromination of benzyl compounds to introduce the bromobenzyl group. Subsequent steps may include cyclization reactions to form the thiadiazole ring and further functionalization to achieve the desired molecular structure.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions would be crucial to achieving efficient synthesis.

Types of Reactions:

  • Reduction: Reduction reactions can be employed to modify the oxidation state of certain atoms within the molecule.

  • Substitution: Substitution reactions are common, where functional groups on the compound are replaced by other groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed:

  • Oxidation: Products may include carboxylic acids, aldehydes, or ketones.

  • Reduction: Reduced forms of the compound with lower oxidation states.

  • Substitution: Derivatives with different functional groups replacing the original ones.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block in organic synthesis, contributing to the development of new chemical entities.

  • Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.

  • Industry: Use in material science for the creation of advanced materials with unique properties.

Comparison with Similar Compounds

  • 1-(3-Bromobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

  • 1-(2-Bromobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

  • 1-(4-Chlorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

Uniqueness: 1-(4-Bromobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is unique due to its specific bromobenzyl group and the presence of the thiadiazole ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-[(4-bromophenyl)methyl]-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2S/c1-16-13-4-2-3-5-14(13)17(20(16,18)19)10-11-6-8-12(15)9-7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRISEOYTCLGTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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